UT-34 -

UT-34

Catalog Number: EVT-285416
CAS Number:
Molecular Formula: C15H12F4N4O2
Molecular Weight: 356.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide, also known as UT-34 [, , ], is a novel small molecule identified as a selective androgen receptor degrader (SARD) and pan-antagonist [, , ]. It shows promising potential as a next-generation therapeutic agent for prostate cancer, particularly for cases resistant to existing treatments like enzalutamide [, , ].

While specific synthesis methods for UT-34 are not detailed in the provided abstracts, the development of UT-34 and similar compounds involves incorporating different basic heteromonocyclic B-ring structural elements into a common A-ring-linkage-B-ring nonsteroidal antiandrogen general pharmacophore [, ]. These studies explored various propanamide derivatives, with the goal of identifying structures exhibiting SARD and pan-antagonist activities [, ].

Mechanism of Action

UT-34 functions by binding to the androgen receptor (AR), promoting a distinct conformation compared to competitive antagonists like enzalutamide []. This binding leads to AR degradation through the ubiquitin proteasome mechanism []. Notably, UT-34 displays inhibitory effects on both wild-type and mutated forms of AR, including LBD-mutants []. This characteristic is crucial for overcoming resistance mechanisms commonly encountered in prostate cancer treatment [, , ].

Applications

UT-34 demonstrates significant potential for treating enzalutamide-resistant prostate cancer [, , ]. Preclinical studies using cell lines and xenograft models have shown promising results:

  • Inhibition of AR-positive prostate cancer cell proliferation in vitro: This includes both enzalutamide-sensitive and -resistant cell lines, highlighting UT-34's broader activity [, , ].
  • Suppression of tumor growth in vivo: Studies using enzalutamide-resistant LNCaP and VCaP xenograft models demonstrated significant tumor growth inhibition, even tumor regression at doses inducing AR degradation [, , ].
  • Overcoming resistance mechanisms: UT-34's ability to target both wild-type and mutant AR, including LBD-mutants, makes it a promising candidate for overcoming common resistance mechanisms [, , ].
Future Directions
  • Further investigation of its safety and efficacy profile: While initial studies indicate a broad safety margin and lack of cross-reactivity with other receptors [], comprehensive safety evaluations are crucial.
  • Optimization of its pharmacokinetic properties: This includes exploring strategies to enhance its absorption, distribution, metabolism, and excretion for improved therapeutic efficacy [].

UT-34 is an orally bioavailable androgen receptor degrader (SARD) that shows promise as a next-generation therapeutic for enzalutamide-resistant prostate cancer. [] UT-34 functions as a pan-antagonist, exhibiting broad-spectrum antagonism against various androgen receptor (AR) forms, including wild-type, point mutants, and truncation mutants. [, , ] Unlike competitive ligand-binding domain (LBD)-binding antagonists like enzalutamide, UT-34 binds to the AR activation function-1 (AF-1) domain, promoting a distinct conformation that leads to AR degradation through the ubiquitin proteasome mechanism. []

UT-69 (11)

Relevance: UT-69 (11) shares structural similarities with UT-34 and serves as a basis for developing novel SARDs with improved potency and efficacy. Both compounds target the AF-1 domain and demonstrate broad-spectrum AR antagonism. []

UT-155 (12)

Relevance: Similar to UT-34, UT-155 (12) exemplifies the exploration of AF-1 binding molecules as potential therapeutic agents for enzalutamide-resistant prostate cancer. [, ] These compounds highlight the significance of targeting the AF-1 domain for overcoming resistance mechanisms associated with traditional LBD-binding antagonists.

Compound 26f

Relevance: Compound 26f shares the core propanamide structure with UT-34 and further emphasizes the potential of this scaffold in developing effective SARDs. The exploration of diverse heterocyclic B-rings in 26f highlights the structure-activity relationship studies aimed at optimizing the potency and selectivity of these compounds. []

Compound 26a

Relevance: Compound 26a, with its distinct pyrazole B-ring, belongs to the same class of aryl pyrazol-1-yl-propanamides as UT-34. This compound underscores the importance of exploring variations within this chemical class to identify lead compounds with enhanced efficacy against enzalutamide-resistant prostate cancer. The promising in vivo activity of 26a further supports the therapeutic potential of this compound class. []

Properties

Product Name

UT-34

IUPAC Name

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluoropyrazol-1-yl)-2-hydroxy-2-methylpropanamide

Molecular Formula

C15H12F4N4O2

Molecular Weight

356.27 g/mol

InChI

InChI=1S/C15H12F4N4O2/c1-14(25,8-23-7-10(16)6-21-23)13(24)22-11-3-2-9(5-20)12(4-11)15(17,18)19/h2-4,6-7,25H,8H2,1H3,(H,22,24)/t14-/m0/s1

InChI Key

YDRMSDHDYRAUBR-AWEZNQCLSA-N

SMILES

CC(CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

UT-34; UT 34; UT34;

Canonical SMILES

CC(CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Isomeric SMILES

C[C@](CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.